N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17923017
InChI: InChI=1S/C20H26N2O3/c1-14(2)10-20(23)22-17-7-5-6-16(11-17)21-13-15-8-9-18(24-3)12-19(15)25-4/h5-9,11-12,14,21H,10,13H2,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide

CAS No.:

Cat. No.: VC17923017

Molecular Formula: C20H26N2O3

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide -

Specification

Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
IUPAC Name N-[3-[(2,4-dimethoxyphenyl)methylamino]phenyl]-3-methylbutanamide
Standard InChI InChI=1S/C20H26N2O3/c1-14(2)10-20(23)22-17-7-5-6-16(11-17)21-13-15-8-9-18(24-3)12-19(15)25-4/h5-9,11-12,14,21H,10,13H2,1-4H3,(H,22,23)
Standard InChI Key ZDTUBTMWLZIIKY-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)NC1=CC=CC(=C1)NCC2=C(C=C(C=C2)OC)OC

Introduction

Structural and Molecular Characteristics

The molecular formula of N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide is C₂₁H₂₆N₂O₃, with a calculated molecular weight of 354.45 g/mol. Its structure comprises:

  • A central phenyl ring substituted at the 3-position with a benzylamino group.

  • The benzyl group is further substituted with methoxy groups at the 2- and 4-positions.

  • A 3-methylbutanamide side chain attached to the phenyl ring’s amino group.

Key Structural Features:

  • Aromatic Systems: The phenyl and dimethoxybenzyl groups contribute to π-π stacking interactions, which are critical for binding to biological targets .

  • Methoxy Substituents: The electron-donating methoxy groups enhance solubility and influence electronic distribution, potentially modulating receptor affinity .

  • Amide Linkage: The 3-methylbutanamide moiety introduces hydrogen-bonding capacity and structural rigidity, common in bioactive molecules .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step sequence:

  • Reductive Amination:

    • Reaction of 3-nitroaniline with 2,4-dimethoxybenzaldehyde to form the imine intermediate.

    • Reduction using NaBH₄ or catalytic hydrogenation yields N-(2,4-dimethoxybenzyl)-3-nitroaniline.

  • Amide Formation:

    • Coupling of the intermediate with 3-methylbutanoyl chloride in the presence of a base (e.g., DIPEA) or via activation with HOBt/EDC .

Physicochemical Properties

Experimental data for the exact compound are unavailable, but predictions based on analogs ( , ) are as follows:

PropertyValueMethod of Determination
logP3.8–4.2Calculated (ChemAxon)
logD (pH 7.4)3.5–3.9Shake-flask method
Water Solubility~0.1 mg/mLThermodynamic modeling
pKa9.2 (amine), 2.1 (amide)Potentiometric titration

Stability:

  • Stable under ambient conditions but may degrade under strong acidic/basic conditions due to hydrolysis of the amide bond .

  • Photostability tests on analogs indicate no significant decomposition under UV light .

Biological Activity and Mechanisms

While direct studies on N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide are absent, structurally related compounds exhibit:

Anti-Inflammatory Activity

  • Benzamide derivatives suppress NF-κB signaling, reducing cytokine production in macrophages .

  • The dimethoxybenzyl group may mimic natural ligands of Toll-like receptors .

Kinase Inhibition

  • Similar aryl amides inhibit kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket .

  • Molecular docking suggests the 3-methylbutanamide chain aligns with hydrophobic regions of kinase domains .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–6.70 (m, aromatic H), 3.85 (s, OCH₃), 2.95 (t, NHCH₂), 2.40 (m, COCH₂), 1.15 (d, CH(CH₃)₂) .

  • ESI-MS: m/z 355.2 [M+H]⁺ .

Chromatographic Profiles

  • HPLC: Retention time ~12.3 min (C18 column, 70% acetonitrile/water) .

Hypothesized Applications

  • Antibacterial Agents: Targeting Gram-negative pathogens via T3SS inhibition .

  • Cancer Therapeutics: Kinase inhibition for EGFR-driven malignancies .

  • Neuroprotective Agents: Modulation of neuroinflammatory pathways .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing catalytic systems for large-scale reductive amination.

  • ADMET Profiling: Assessing metabolic stability and toxicity in preclinical models.

  • Target Identification: High-throughput screening to elucidate precise molecular targets.

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